molecular formula C21H30N4O2S B11074627 2-({2-[4-(1-Adamantyl)piperazino]-2-oxoethyl}sulfanyl)-6-methyl-4(3H)-pyrimidinone

2-({2-[4-(1-Adamantyl)piperazino]-2-oxoethyl}sulfanyl)-6-methyl-4(3H)-pyrimidinone

Cat. No.: B11074627
M. Wt: 402.6 g/mol
InChI Key: RMHSRQZDQRDHNA-UHFFFAOYSA-N
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Description

2-({2-[4-(1-Adamantyl)piperazino]-2-oxoethyl}sulfanyl)-6-methyl-4(3H)-pyrimidinone is a complex organic compound that features a unique combination of adamantyl, piperazino, and pyrimidinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[4-(1-Adamantyl)piperazino]-2-oxoethyl}sulfanyl)-6-methyl-4(3H)-pyrimidinone typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 1-adamantylamine with piperazine to form the adamantyl-piperazino intermediate. This intermediate is then reacted with 2-bromoethyl methyl ketone to introduce the oxoethyl group. Finally, the resulting compound is treated with 6-methyl-4(3H)-pyrimidinone under appropriate conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

2-({2-[4-(1-Adamantyl)piperazino]-2-oxoethyl}sulfanyl)-6-methyl-4(3H)-pyrimidinone can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The oxoethyl group can be reduced to a hydroxyl group.

    Substitution: The piperazino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted piperazino derivatives .

Scientific Research Applications

2-({2-[4-(1-Adamantyl)piperazino]-2-oxoethyl}sulfanyl)-6-methyl-4(3H)-pyrimidinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({2-[4-(1-Adamantyl)piperazino]-2-oxoethyl}sulfanyl)-6-methyl-4(3H)-pyrimidinone involves its interaction with specific molecular targets. The adamantyl group enhances lipophilicity, facilitating membrane penetration. The piperazino moiety can interact with various receptors or enzymes, potentially inhibiting their activity. The pyrimidinone core is crucial for binding to nucleic acids or proteins, influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({2-[4-(1-Adamantyl)piperazino]-2-oxoethyl}sulfanyl)-6-methyl-4(3H)-pyrimidinone is unique due to the combination of these three distinct functional groups, which confer specific chemical and biological properties not found in the individual components .

Properties

Molecular Formula

C21H30N4O2S

Molecular Weight

402.6 g/mol

IUPAC Name

2-[2-[4-(1-adamantyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C21H30N4O2S/c1-14-6-18(26)23-20(22-14)28-13-19(27)24-2-4-25(5-3-24)21-10-15-7-16(11-21)9-17(8-15)12-21/h6,15-17H,2-5,7-13H2,1H3,(H,22,23,26)

InChI Key

RMHSRQZDQRDHNA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=N1)SCC(=O)N2CCN(CC2)C34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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